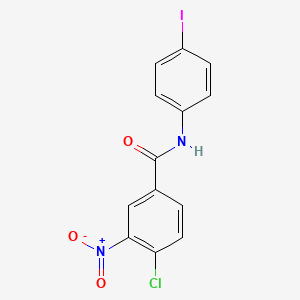![molecular formula C28H19Cl2NO2 B11692447 (3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692447.png)
(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-{[5-(2,5-ジクロロフェニル)フラン-2-イル]メチリデン}-1-(2-メチルフェニル)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オンは、フラン環、ピロールオン環、および複数の芳香族置換基を含むユニークな構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物活性と医薬品化学における用途により、科学研究のさまざまな分野で注目を集めています。
準備方法
合成ルートと反応条件
(3E)-3-{[5-(2,5-ジクロロフェニル)フラン-2-イル]メチリデン}-1-(2-メチルフェニル)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、5-(2,5-ジクロロフェニル)フラン-2-カルバルデヒドを適切なアミンとケトンと制御された条件下で縮合させることです。 反応条件には、通常、触媒、溶媒、特定の温度と圧力の設定が含まれ、最終生成物の高収率と純度が保証されます .
工業生産方法
この化合物の工業生産は、同様の合成ルートを伴いますが、より大規模に行われます。プロセスは、効率、コスト効率、安全性のために最適化されています。連続フロー合成や自動反応モニタリングなどの高度な技術が採用され、生産速度が向上し、一貫した品質が確保されています。
化学反応の分析
反応の種類
(3E)-3-{[5-(2,5-ジクロロフェニル)フラン-2-イル]メチリデン}-1-(2-メチルフェニル)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オンは、さまざまな化学反応を起こし、以下を含みます。
酸化: この化合物は酸化されて対応する酸化物を生成することができます。
還元: 還元反応により、さまざまな還元形態に変換することができます。
置換: この化合物中の芳香族環は、求電子置換反応と求核置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求電子剤と求核剤があります。反応条件は、目的の変換によって異なりますが、一般的には制御された温度、溶媒、触媒を伴います。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、置換反応は芳香族環に新しい官能基を導入することができます。
科学研究への応用
(3E)-3-{[5-(2,5-ジクロロフェニル)フラン-2-イル]メチリデン}-1-(2-メチルフェニル)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オンには、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物の潜在的な生物活性は、酵素阻害と受容体結合に関する研究の候補となっています。
医学: さまざまな病気に対する治療薬としての可能性を探るための研究が進められています。
産業: 特定の特性を持つ新素材の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
The compound’s potential medicinal properties are explored for developing new drugs, particularly in the treatment of diseases where its unique structure can interact with specific biological pathways.
Industry
In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
(3E)-3-{[5-(2,5-ジクロロフェニル)フラン-2-イル]メチリデン}-1-(2-メチルフェニル)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物の構造により、これらの標的上の特定の部位に結合し、その活性を調節し、さまざまな生物学的効果をもたらすことができます。関連する経路には、酵素活性の阻害または受容体シグナル伝達の変化が含まれる可能性があります。
類似の化合物との比較
類似の化合物
- (3E)-3-{[5-(2,5-ジクロロフェニル)フラン-2-イル]メチリデン}-1-(2-メチルフェニル)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オン
- 5-(2,5-ジクロロフェニル)フラン-2-カルバルデヒド
- その他のピロールオン誘導体
独自性
(3E)-3-{[5-(2,5-ジクロロフェニル)フラン-2-イル]メチリデン}-1-(2-メチルフェニル)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オンを類似の化合物から際立たせているのは、官能基と芳香族環の特定の組み合わせであり、これによりユニークな化学的および生物学的特性がもたらされます
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: A compound with similar aromatic and heterocyclic structures.
Uniqueness
What sets (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE apart is its combination of a furan ring with a pyrrolidone ring and multiple aromatic groups, providing a unique set of chemical properties and reactivity patterns not found in the similar compounds listed.
特性
分子式 |
C28H19Cl2NO2 |
|---|---|
分子量 |
472.4 g/mol |
IUPAC名 |
(3E)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-(2-methylphenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C28H19Cl2NO2/c1-18-7-5-6-10-25(18)31-26(19-8-3-2-4-9-19)16-20(28(31)32)15-22-12-14-27(33-22)23-17-21(29)11-13-24(23)30/h2-17H,1H3/b20-15+ |
InChIキー |
FHDQZSZYEDOWPS-HMMYKYKNSA-N |
異性体SMILES |
CC1=CC=CC=C1N2C(=C/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C2=O)C5=CC=CC=C5 |
正規SMILES |
CC1=CC=CC=C1N2C(=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C2=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11692368.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide](/img/structure/B11692373.png)

![2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl propanoate](/img/structure/B11692386.png)
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11692394.png)
![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)
![2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)

![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)

![Cyclohexyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11692412.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate](/img/structure/B11692415.png)
![(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692417.png)
![2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B11692440.png)
